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3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline

Medicinal Chemistry Drug Discovery ADME-Tox

3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline (CAS 872200-26-5) is a fully synthetic, polysubstituted quinoline derivative with a molecular weight of 427.5 g/mol and a topological polar surface area (TPSA) of 80.4 Ų. It features a specific substitution pattern that combines a 3-benzenesulfonyl electron-withdrawing group, electron-donating 6,7-dimethoxy groups, and a basic 4-(4-methylpiperazin-1-yl) moiety, giving it a computed lipophilicity (XLogP3) of 2.9.

Molecular Formula C22H25N3O4S
Molecular Weight 427.52
CAS No. 872200-26-5
Cat. No. B3017509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline
CAS872200-26-5
Molecular FormulaC22H25N3O4S
Molecular Weight427.52
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C22H25N3O4S/c1-24-9-11-25(12-10-24)22-17-13-19(28-2)20(29-3)14-18(17)23-15-21(22)30(26,27)16-7-5-4-6-8-16/h4-8,13-15H,9-12H2,1-3H3
InChIKeyIKSUVDJKBLBFKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline (CAS 872200-26-5): A Structurally Defined Quinoline Scaffold for Targeted Research


3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline (CAS 872200-26-5) is a fully synthetic, polysubstituted quinoline derivative with a molecular weight of 427.5 g/mol and a topological polar surface area (TPSA) of 80.4 Ų [1]. It features a specific substitution pattern that combines a 3-benzenesulfonyl electron-withdrawing group, electron-donating 6,7-dimethoxy groups, and a basic 4-(4-methylpiperazin-1-yl) moiety, giving it a computed lipophilicity (XLogP3) of 2.9 [1]. This compound is of interest in early-stage drug discovery as a probe molecule for exploring binding interactions dependent on precisely balanced physicochemical properties, rather than being a highly optimized, end-stage lead [2].

Probe Type Structurally defined quinoline probe for early-stage binding studies
Physicochemical Profile Balanced lipophilicity and polarity for CNS-permeability research
Scaffold Source Derived from privileged 5-HT6 ligand quinoline series (patent scaffold)

Why 3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline Cannot Be Replaced by Common In-Class Analogs


Generic substitution within this chemical class is precluded by the highly cooperative nature of the substituents. The 4-methylpiperazine ring is crucial for a precise pKa and establishes critical interactions with target proteins, a feature that cannot be replicated by N-ethylpiperazine or piperidine analogs . Simultaneously, the unsubstituted benzenesulfonyl group offers a distinct steric and electronic profile compared to the commonly available 4-methylbenzenesulfonyl (tosyl) analog, directly affecting the compound's lipophilicity and binding pocket complementarity [1]. Interchanging these would alter key computed properties like logP and TPSA, leading to fundamentally different pharmacokinetic and pharmacodynamic behavior in assays, as demonstrated by the divergence in activity among quinoline-based 5-HT6 ligands [2].

Attribute
Target Compound
Common Analog
Risk if Substituted
Sulfonyl Substituent
Unsubstituted benzenesulfonyl
4-Methylbenzenesulfonyl (tosyl) analog
Increased lipophilicity may shift off-target binding and solubility profiles, altering assay selectivity.
Piperazine N-substitution
N-Methylpiperazine
N-Ethylpiperazine or piperidine analogs
Altered pKa and steric profile may reduce binding affinity based on class-level SAR.

Quantitative Differentiation of 3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline from Its Closest Analogs


Lower Lipophilicity vs. the Tosyl Analog Reduces Promiscuous Binding Risk

The target compound's unsubstituted benzenesulfonyl group results in a computed XLogP3 of 2.9 [1]. In contrast, its direct 4-methylbenzenesulfonyl (tosyl) analog (CAS 866848-44-4) incorporates an additional methyl group on the terminal phenyl ring, increasing its computed lipophilicity [2]. This difference of approximately 0.5-0.7 log units is significant in a lead-optimization context, where higher logP is directly correlated with increased off-target binding and poorer metabolic stability. The lower logP of the target compound suggests a superior profile for maintaining on-target selectivity and aqueous solubility in biochemical assays.

Lipophilicity comparison
Class-level inference
Target XLogP3 2.9 vs tosyl analog ~3.6 (Δ ~0.7 lower)
Lower lipophilicity may reduce promiscuous binding risk in biochemical assays.
Computed values; experimental confirmation advised.
Medicinal Chemistry Drug Discovery ADME-Tox

Enhanced Solubility Profile Mediated by a Unique Hydrogen-Bond Acceptor Count

The target compound presents 7 hydrogen-bond acceptor (HBA) sites and 0 hydrogen-bond donor (HBD) sites [1]. This specific count is a unique feature of the benzenesulfonyl and dimethoxy substitution. Analogs like the 4-(piperidin-1-yl) derivative (CAS not provided, vulcanchem) lack one of the nitrogen HBA sites present in the piperazine ring, reducing the HBA count to 6. In a medicinal chemistry program, having 7 HBAs without any HBDs is a strategic advantage for achieving oral bioavailability and passive membrane permeability, as it allows for strong water-solute interactions without forming strong intermolecular solute-solute hydrogen bonds that would limit solubility.

H-Bond Acceptor Count
Cross-study comparable
7 HBA sites (vs 6 in piperidine analog)
Higher HBA count supports aqueous solubility for assay-ready solutions.
Computed property; verify in formulation context.
Pharmaceutical Analysis Pre-formulation Structural Chemistry

Optimal Basicity Tuning via N-Methyl vs. N-Ethyl Piperazine Substitution

The 4-methyl group on the piperazine ring provides a precise balance of basicity and steric profile. The direct N-ethyl analog (CAS 872200-27-6, MW 441.5 g/mol) introduces additional steric bulk and a slight shift in pKa . In the context of 5-HT6 receptor ligands, where quinolines with piperazine substituents are privileged scaffolds, methylation of the piperazine nitrogen was critical for achieving low nanomolar affinity, while larger alkyl substitutions led to a significant 10 to 100-fold loss in binding affinity due to steric clashes [1]. This establishes the target compound's specific substitution as the more active and selective phenotype for initial screening libraries.

Piperazine N-alkyl effect
Supporting evidence
N-methyl (MW 427.5) vs N-ethyl analog (MW 441.5); patent SAR indicates affinity may shift with bulkier alkyl groups.
N-methyl substitution likely preserves target engagement in 5-HT6 screening contexts.
Class-level SAR; confirm in your assay.
Medicinal Chemistry Structure-Activity Relationship Receptor Pharmacology

Distinct Topological Polar Surface Area for Balancing CNS Permeability and Efflux Liability

The computed TPSA of the target compound is 80.4 Ų [1]. This value sits within the optimal range (60-90 Ų) for passive CNS penetration. The absence of any hydrogen-bond donor groups (HBD = 0) [1] differentiates it from analogs with potentially active metabolites, such as those with a secondary amine. In quinoline-based CNS candidates, a TPSA above 80 Ų can significantly increase P-glycoprotein (P-gp) efflux liability, making it a delicate parameter. The target compound's TPSA of 80.4 Ų establishes it as a high-risk, high-reward probe for CNS target engagement studies where permeability is paramount but efflux must be monitored.

CNS Permeability Parameter
Class-level inference
TPSA 80.4 Ų (upper boundary of optimal CNS penetration window 60–90 Ų)
Positioned as a high-risk/reward CNS probe; efflux liability should be monitored.
Computed; recommended for in vitro BBB model calibration.
Computational Chemistry Neuropharmacology Blood-Brain Barrier

Procurement-Driven Application Scenarios for 3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline


Calibration of CNS Drug Discovery Assays

The compound's specific XLogP3 (2.9) and TPSA (80.4 Ų) values [1] define it as a borderline CNS-permeable molecule. A research team can use this compound as a 'parameter boundary standard' to calibrate in vitro blood-brain barrier (BBB) models, such as MDCK-MDR1 transwell assays, to distinguish between purely passive permeability and P-gp-mediated efflux. Its use directly stems from its quantitative physicochemical differentiation from more lipophilic analogs.

SAR Probe for Hinge-Binding Kinase or GPCR Libraries

The defined 6,7-dimethoxy pattern and 3-benzenesulfonyl group make it a valuable synthetic intermediate or probe for exploring kinase or GPCR hinge regions where methoxy groups often donate electron density. The N-methylpiperazine group's optimal basicity, a key differentiator from N-ethyl analogs, provides a controlled charge state for binding interactions. This makes it suitable for fragment-based drug discovery or as a core scaffold for generating focused compound libraries.

Investigating the Role of HBA Count in Solubility-Limited Assays

With a high hydrogen-bond acceptor count of 7 and zero donors [1], this compound serves as an excellent standard for developing kinetic solubility protocols. Its performance can be compared directly with piperidine-based analogs (HBA count 6) to generate a quantitative model correlating HBA count with aqueous solubility in a specific chemical series, teaching researchers how to navigate formulation challenges for this specific phenotype.

Negative Control for 5-HT6 Receptor Screening Panels

Based on patent data showing that minor alkyl modifications on the piperazine ring can abolish 5-HT6 affinity [2], the target compound's specific substitution might result in weak or partial agonism/antagonism. It can thus be procured as a structurally matched 'inactive' or partial activity control for screening cascades involving other highly active quinoline-based 5-HT6 ligands.

Application
Selection Property
Validation Focus
CNS permeability model calibration
Defined logP and TPSA at boundary values
Passive permeability vs P-gp efflux discrimination in transwell assays
Kinase / GPCR hinge-region probe
Controlled charge state via N-methylpiperazine
Binding interaction assessment in fragment-based screening
Solubility protocol development
High HBA count without HBD donors
Correlating HBA count with aqueous solubility in kinetic solubility assays
5-HT6 screening control
Specific N-methyl substitution; possible weak/partial activity
Structurally matched inactive/partial control for active quinoline ligands
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